molecular formula C7H9N3O2 B3216087 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole CAS No. 1170650-45-9

3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B3216087
CAS No.: 1170650-45-9
M. Wt: 167.17 g/mol
InChI Key: XHBBMAJXJNSUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole (CAS Ref: 10-F427790) is a substituted pyrazole derivative characterized by a cyclopropyl group at position 3, a methyl group at position 1, and a nitro group at position 5 (Figure 1). Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern of this compound—particularly the cyclopropyl and nitro groups—imparts distinct electronic and steric properties.

Properties

IUPAC Name

3-cyclopropyl-1-methyl-5-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-7(10(11)12)4-6(8-9)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBBMAJXJNSUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropyl hydrazine with 1-methyl-3-nitro-1H-pyrazole under acidic conditions can yield the desired compound . Another method involves the use of nitration reactions where a precursor pyrazole compound is treated with nitric acid and sulfuric acid to introduce the nitro group .

Industrial Production Methods

In an industrial setting, the production of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole may involve large-scale nitration processes. These processes typically use concentrated nitric acid and sulfuric acid to achieve high yields and purity . The reaction conditions are carefully controlled to ensure safety and efficiency, given the highly reactive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl and cyclopropyl groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen atoms.

    Reduction: Formation of 3-cyclopropyl-1-methyl-5-amino-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

The applications of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole can be categorized into several key areas:

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent. Its structure allows it to interact with various biological targets, which can lead to therapeutic benefits.

Research indicates that 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole exhibits significant biological activities, including:

  • Anti-inflammatory Effects : It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha.
  • Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Biological Activities of 3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of TNF-alpha production
AntimicrobialMIC against Staphylococcus aureus
Enzyme inhibitionPotential for analgesic development

Case Study 1: Anti-inflammatory Activity

In vitro studies have demonstrated that 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole significantly inhibits TNF-alpha production at concentrations as low as 10 µM. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A series of tests against bacterial strains revealed that the compound inhibited growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These findings indicate its potential for development into a novel antimicrobial treatment.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrazole Derivatives

Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Key Features Source
3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole Methyl Cyclopropyl Nitro High lipophilicity; steric hindrance
5-Nitro-1-propyl-1H-pyrazole-3-carboxylic acid Propyl Hydrogen Nitro, carboxylic acid Increased polarity; acidic functional group
1-Cyclopentyl-5-methyl-1H-pyrazol-3-amine Cyclopentyl Methyl Amino Electron-donating amino group
3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile Propanenitrile chain Cyclopropyl, trifluoromethyl Hydrogen Strong electron-withdrawing CF₃ group

Key Observations:

Position 1 Substituents :

  • The methyl group in the target compound offers minimal steric bulk compared to larger alkyl chains (e.g., propyl in or cyclopentyl in ). Smaller substituents may enhance metabolic stability in drug design contexts.

Position 5 Substituents: The nitro group is strongly electron-withdrawing, increasing electrophilicity of the pyrazole ring. This contrasts with amino groups (electron-donating, as in ) or carboxylic acid groups (polar and acidic, as in ). Nitro-substituted pyrazoles are often associated with explosive or bioactive properties, though specific data for this compound are unavailable.

Physicochemical Properties (Inferred):

  • Lipophilicity : The cyclopropyl and nitro groups likely increase logP values compared to analogues with polar substituents (e.g., carboxylic acids).
  • Solubility : The absence of ionizable groups (e.g., -COOH, -NH₂) suggests poor aqueous solubility, a common limitation in nitroaromatics.

Research Implications and Limitations

While direct biological or catalytic data for 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole are absent in the provided evidence, its structural features align with trends observed in pyrazole research:

  • Agrochemical Potential: Nitro-pyrazoles are explored as herbicides or insecticides, leveraging their electrophilic reactivity .
  • Pharmaceutical Relevance : Cyclopropyl groups are favored in drug design for their metabolic stability, as seen in antiviral or anticancer agents .

Limitations: Commercial discontinuation (as noted in ) may reflect challenges in synthesis, stability, or efficacy. Further studies are needed to elucidate its exact applications.

Biological Activity

3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Known for its versatile applications in organic synthesis and medicinal chemistry, this compound exhibits unique structural properties that contribute to its biological activities. The presence of a nitro group, along with cyclopropyl and methyl substituents, enhances its reactivity and potential therapeutic effects.

Synthesis and Preparation

The synthesis of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole can be accomplished through various methods. A common approach involves the cyclization of cyclopropyl hydrazine with 1-methyl-3-nitro-1H-pyrazole under acidic conditions. Industrially, large-scale production may utilize nitration processes involving concentrated nitric acid and sulfuric acid to achieve high yields and purity .

Biological Activity

3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics.
  • Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
  • Mechanism of Action : The nitro group can participate in redox reactions, generating reactive intermediates that interact with biological molecules. The steric hindrance from the cyclopropyl group may influence binding affinity and specificity towards molecular targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Cyclopropyl-1-methyl-5-amino-1H-pyrazoleAmino group instead of nitroLimited antimicrobial effects
1-Methyl-3-propyl-4-nitro-1H-pyrazoleCarboxylic acid groupModerate anti-inflammatory activity

The presence of the nitro group in 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole is crucial for its enhanced biological activity compared to its analogs. The combination of substituents provides distinct chemical reactivity, making it a valuable scaffold in drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole:

  • Antimicrobial Studies : A study demonstrated that derivatives of pyrazoles, including this compound, showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Anti-inflammatory Research : Findings indicated that compounds with similar structures exhibited reduced inflammation in animal models, supporting further investigation into their therapeutic potential .
  • Pharmacological Profiles : The pharmacological activities of pyrazoles have been extensively reviewed, highlighting their role as active scaffolds in drug design due to their diverse biological effects .

Q & A

Q. Q1. What are the recommended synthetic routes for 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of nitro-substituted pyrazoles typically involves cyclocondensation of hydrazine derivatives with β-diketones or nitroalkenes. For example, describes a one-step condensation of substituted propenones with hydrazine derivatives under acidic conditions to form pyrazoline intermediates, which can be oxidized to pyrazoles. To introduce the cyclopropyl group, a Suzuki-Miyaura coupling or nucleophilic substitution with cyclopropylboronic acid (or derivatives) may be employed . Reaction temperature (e.g., 80–100°C for nitro-group stability) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield.

Q. Q2. How can researchers verify the purity and structural integrity of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS (): To confirm molecular weight (expected m/z ~207.2) and detect impurities.
  • 1H/13C NMR (): Key signals include cyclopropyl protons (δ 0.5–1.5 ppm), methyl group (δ 2.0–2.5 ppm), and nitro-group deshielding effects on adjacent carbons.
  • Elemental Analysis (): Validate %C, %H, and %N against theoretical values (e.g., C: 46.36%, H: 4.38%, N: 27.04%).

Advanced Research Questions

Q. Q3. What are the stability challenges of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole under varying storage conditions?

Methodological Answer: Nitro groups are prone to photodegradation and thermal decomposition. Stability studies ( ) recommend:

  • Storage : –20°C under inert atmosphere (N2/Ar) in amber vials to prevent nitro-to-nitrite isomerization.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC (). Degradation products may include cyclopropane ring-opened derivatives or demethylated analogs.

Q. Q4. How can spectroscopic data resolve ambiguities in the regiochemistry of nitro-substituted pyrazoles?

Methodological Answer:

  • X-ray Crystallography (): Resolves absolute configuration, as seen in analogous cyclopropyl-pyrazole structures.
  • IR Spectroscopy (): Nitro group stretching vibrations (1520–1350 cm⁻¹) differ between C-5 and C-4 substitution.
  • NOESY NMR (): Correlates spatial proximity of cyclopropyl protons to the nitro group, confirming substitution pattern.

Q. Q5. How should researchers address contradictory data in published synthetic protocols for nitro-pyrazoles?

Methodological Answer: Contradictions often arise from solvent polarity or catalyst choice. For example:

  • Case Study : reports 70–80% yields using acetic acid, while other methods (e.g., ) show lower yields due to competing side reactions. Perform controlled experiments varying acid catalysts (e.g., HCl vs. H2SO4) and monitor intermediates via TLC/GC-MS .

Q. Q6. What strategies improve regioselectivity in the synthesis of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer cyclopropane attachment to C-3 ().
  • Microwave-Assisted Synthesis (): Reduces reaction time, minimizing undesired nitro-group migration.

Data-Driven Research Questions

Q. Q7. How can computational methods predict the bioactivity of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole?

Methodological Answer:

  • Molecular Docking (): Use AutoDock Vina to simulate binding to nitroreductase enzymes or cytochrome P450 isoforms. Compare binding scores with known inhibitors (e.g., CDPPB in ).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC50 values from analogous nitro-pyrazoles .

Q. Q8. What experimental evidence supports the proposed metabolic pathways of nitro-pyrazoles in biological systems?

Methodological Answer:

  • In Vitro Studies (): Incubate the compound with liver microsomes and analyze metabolites via LC-HRMS. Expected pathways: nitro reduction to amine (), cyclopropane hydroxylation ().
  • Isotope Labeling (): Use 15N-labeled nitro groups to track metabolic fate.

Q. Q9. How do steric and electronic effects of the cyclopropyl group influence degradation kinetics?

Methodological Answer:

  • Comparative Studies (): Replace cyclopropyl with methyl or phenyl groups and measure degradation rates via Arrhenius plots. Cyclopropyl’s strain energy accelerates ring-opening under acidic conditions .

Q. Q10. What are the challenges in modifying the nitro group while retaining pyrazole ring stability?

Methodological Answer:

  • Selective Reduction : Use H2/Pd-C in ethanol to convert nitro to amine without disrupting the cyclopropyl group ().
  • Electrophilic Substitution : Nitration at C-5 requires careful control of HNO3/H2SO4 ratios to avoid over-nitration ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.